N-(3,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Description
The target compound features a pyrrolo[3,2-d]pyrimidin core, a bicyclic heterocycle with a fused pyrrole and pyrimidine ring. Key structural elements include:
- 3,5-Dimethylphenyl group: A lipophilic aromatic substituent at the acetamide position.
- 2-Methoxyethyl chain: A polar substituent on the pyrrolo-pyrimidin nitrogen, enhancing solubility.
- 4-Oxo moiety: A ketone group contributing to hydrogen-bonding interactions.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-17-11-18(2)13-20(12-17)27-22(30)15-29-14-21(19-7-5-4-6-8-19)23-24(29)25(31)28(16-26-23)9-10-32-3/h4-8,11-14,16H,9-10,15H2,1-3H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYRSYMIKJZJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCOC)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide (CAS Number: 1251697-17-2) is a synthetic compound with potential biological activities. This article reviews its biological activity based on diverse sources, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 430.5 g/mol. The structure features a pyrrolo[3,2-d]pyrimidine core, which is significant for its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N4O3 |
| Molecular Weight | 430.5 g/mol |
| CAS Number | 1251697-17-2 |
Preliminary studies suggest that the compound interacts with various biological targets, including G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways. GPCRs are involved in numerous physiological processes and are common targets for drug development .
Key Mechanisms:
- Receptor Interaction : The compound may act as an agonist or antagonist at specific GPCRs, influencing downstream signaling cascades.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in metabolic pathways, impacting cellular functions such as proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
A study highlighted the compound's potential as an anticancer agent through screening against multicellular spheroids. The results indicated significant cytotoxic effects on cancer cell lines, suggesting its utility in cancer therapy .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for further development as an antimicrobial agent.
Case Studies
- Anticancer Screening : In a study conducted by Fayad et al., the compound was screened against a panel of cancer cell lines using multicellular spheroid models. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutics .
- Mechanistic Studies : Additional research focused on the compound's mechanism of action revealed that it induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology.
Comparison with Similar Compounds
Substituent Effects: 3,5-Dimethylphenyl vs. 3,4-Dimethoxyphenyl
The closest analog is N-(3,4-dimethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide (Compound L935-0754, ), which shares the same core but differs in the aryl substituent:
| Property | Target Compound (3,5-Dimethylphenyl) | L935-0754 (3,4-Dimethoxyphenyl) |
|---|---|---|
| Molecular Formula | Not Reported | C25H26N4O5 |
| Molecular Weight | Not Reported | 462.5 g/mol |
| logP | Estimated ~2.0–2.5* | 2.2575 |
| H-Bond Acceptors | ~8* | 8 |
| H-Bond Donors | ~1* | 1 |
| Polar Surface Area | ~70–75 Ų* | 72.688 Ų |
Key Observations :
- The 3,4-dimethoxyphenyl group in L935-0754 introduces two electron-donating methoxy groups, increasing polarity and reducing logP compared to the methyl groups in the target compound.
Core Heterocycle Variations: Pyrrolo-Pyrimidin vs. Pyrazolo-Triazines/Tetrazines
Compounds with pyrazolo[3,4-e]-1,2,4-triazine and pyrazolo[3,4-e]-1,2,3,4-tetrazine cores () differ in their heterocyclic systems:
| Feature | Pyrrolo[3,2-d]pyrimidin (Target) | Pyrazolo-Triazines/Tetrazines |
|---|---|---|
| Ring System | Bicyclic (5,6-membered) | Tricyclic (5,6,6-membered) |
| Electron Density | Moderate (due to pyrrole N) | High (additional N atoms) |
| Stability | Likely stable at physiological pH | May hydrolyze under acidic conditions |
| Pharmacokinetic Profile | Balanced logP/solubility* | Lower solubility due to polarity |
Implications :
Stereochemical and Functional Group Variations
The Pharmacopeial Forum compounds () highlight the impact of stereochemistry and substituent placement:
- Example: (R)- and (S)-configured amides with 2,6-dimethylphenoxy groups exhibit distinct binding affinities due to stereochemical preferences in target interactions.
- Key Takeaway : The 2-methoxyethyl chain in the target compound may confer conformational flexibility, enabling optimal interactions with hydrophobic enzyme pockets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
